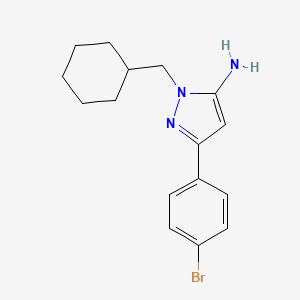![molecular formula C16H15N3O5 B5782490 N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide, also known as CEP-18770, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
作用機序
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide inhibits the activity of the proteasome by binding to the active site of the enzyme. This binding prevents the proteasome from degrading proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic effects, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of cytokines, which are proteins involved in inflammation. This inhibition may contribute to the compound's anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide in lab experiments is its specificity for the proteasome. This specificity allows researchers to study the effects of proteasome inhibition without affecting other cellular processes. However, a limitation of using this compound is its potential toxicity. The proteasome is involved in many cellular processes, and inhibiting its activity can have unintended consequences. Additionally, this compound has been shown to have limited solubility in aqueous solutions, making it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide. One direction is the development of more potent and specific proteasome inhibitors. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and potential side effects.
合成法
The synthesis method for N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins, which is overactive in many types of cancer cells. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of other diseases such as rheumatoid arthritis and macular degeneration.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-8-7-10(9-13(14)19(22)23)16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,2H2,1H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWYBXVNJIZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)


![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)

![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)


![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)


![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)